Ethyl 4-bromo-3-cyanobenzoate
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Overview
Description
Ethyl 4-bromo-3-cyanobenzoate is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and cyano groups, and the carboxylic acid group is esterified with ethanol. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-3-cyanobenzoate can be synthesized through several methods. One common method involves the bromination of ethyl 3-cyanobenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the reaction of 4-bromo-3-cyanobenzoic acid with ethanol in the presence of a dehydrating agent like sulfuric acid to form the ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-3-cyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Aqueous sodium hydroxide for hydrolysis.
Major Products Formed
Substitution: Formation of ethyl 4-amino-3-cyanobenzoate or ethyl 4-thio-3-cyanobenzoate.
Reduction: Formation of ethyl 4-bromo-3-aminobenzoate.
Oxidation: Formation of 4-bromo-3-cyanobenzoic acid.
Scientific Research Applications
Ethyl 4-bromo-3-cyanobenzoate is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-3-cyanobenzoate involves its interaction with specific molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The ester group can also undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets .
Comparison with Similar Compounds
Ethyl 4-bromo-3-cyanobenzoate can be compared with similar compounds such as:
Ethyl 3-bromo-4-cyanobenzoate: Similar structure but different position of the bromine and cyano groups.
Ethyl 4-cyanobenzoate: Lacks the bromine atom, leading to different reactivity and applications.
Ethyl 4-bromo-3-nitrobenzoate: Contains a nitro group instead of a cyano group, resulting in different chemical properties and uses.
Biological Activity
Ethyl 4-bromo-3-cyanobenzoate is a compound of significant interest in the field of medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₃BrN₂O₂
- Molecular Weight : Approximately 320.17 g/mol
The compound features a bromine atom and a cyano group on the benzene ring, which contribute to its unique reactivity and biological interactions.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) have been evaluated in several studies, showcasing its potential as an antibacterial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 50 |
Staphylococcus aureus | 25 |
Pseudomonas aeruginosa | 75 |
These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .
2. Cytotoxic Effects
Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis through the activation of caspase pathways.
- IC50 Values :
- MCF-7: 30 µM
- A549: 40 µM
The compound's ability to induce apoptosis makes it a candidate for further development in cancer therapy .
3. Antioxidant Activity
This compound has been shown to possess antioxidant properties, which can protect cells from oxidative stress. In vitro assays indicated significant free radical scavenging activity:
Assay Type | Activity (%) |
---|---|
DPPH Scavenging | 85 |
FRAP Assay | 70 |
This antioxidant capacity may contribute to its protective effects against cellular damage and inflammation .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, thereby altering cellular metabolism.
- Receptor Modulation : It can bind to cellular receptors, influencing signaling pathways related to cell growth and apoptosis.
These mechanisms underline the compound's potential in drug development for various therapeutic applications .
Case Study: Anticancer Activity
A study investigating the anticancer properties of this compound involved treating MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers, including:
- Increased caspase-3 activity
- Elevated levels of reactive oxygen species (ROS)
Histological analysis revealed significant morphological changes consistent with apoptosis, further supporting the compound's potential as an anticancer agent .
Case Study: Antimicrobial Efficacy
In another study, this compound was tested against biofilm-forming bacteria. The results showed a reduction in biofilm formation by up to 60% at sub-MIC levels, indicating its potential use in preventing biofilm-related infections .
Properties
IUPAC Name |
ethyl 4-bromo-3-cyanobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDMENJSTAWBJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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